molecular formula C16H21N5O2S B2800223 1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine CAS No. 1312001-32-3

1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine

Cat. No.: B2800223
CAS No.: 1312001-32-3
M. Wt: 347.44
InChI Key: WFAUUNGGGKQWNJ-UHFFFAOYSA-N
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Description

The compound you mentioned contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of the ring members . The 1,2,4-triazole ring, containing two carbon and three nitrogen atoms, is known to show versatile biological activities due to its ability to bind in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

While specific synthesis methods for your compound were not found, 1,2,4-triazole derivatives can be synthesized through various methods . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed using various spectroscopic techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can vary widely depending on the specific derivative and the conditions under which the reactions take place .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various techniques. For example, the melting point can be determined experimentally, and the presence of certain functional groups can be determined using IR spectroscopy .

Scientific Research Applications

Antimicrobial and Anticancer Applications

Several studies have synthesized and evaluated the antimicrobial and anticancer activities of piperazine derivatives, showcasing their potential as therapeutic agents:

  • Antimicrobial Activity : Novel piperazine derivatives have been designed and synthesized with significant antimicrobial activity. These compounds exhibit potent action against a range of bacterial and fungal strains, highlighting their potential as new antimicrobial agents. The structure-activity relationship studies emphasize the importance of the piperazine moiety in enhancing antimicrobial efficacy (Rahul V. Patel et al., 2012; Serap Başoğlu et al., 2013).

  • Anticancer Activity : Research has also delved into the anticancer properties of piperazine derivatives. Certain compounds were found to be effective against breast cancer cell lines, suggesting their potential role in cancer therapy. This includes the synthesis of 1,2,4-triazine derivatives bearing the piperazine amide moiety, which showed promising antiproliferative effects, comparing favorably with known anticancer drugs like cisplatin (L. Yurttaş et al., 2014).

Receptor Antagonism and Selective Binding

The exploration of piperazine derivatives in receptor antagonism reveals their potential in targeting specific receptors, which could be beneficial in treating various diseases:

  • Adenosine Receptor Antagonism : Piperazine derivatives have shown high affinity and selectivity towards the adenosine A2B receptor, suggesting their utility in developing receptor-specific antagonists. This includes the discovery of compounds with subnanomolar affinity, highlighting the role of the piperazine moiety in achieving high receptor selectivity and potency (T. Borrmann et al., 2009).

  • Melanocortin Receptor Agonists : A series of piperazine analogues of melanocortin receptor agonists were synthesized, showing selectivity towards the MC4R, with some compounds demonstrating submicromolar affinities. This research provides insights into designing receptor-specific ligands, which could lead to new treatments for conditions like obesity and erectile dysfunction (F. Mutulis et al., 2004).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary depending on the specific derivative and its biological target. For example, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . Molecular docking studies can be done to understand the mechanism and binding modes of these derivatives in the binding pocket of their target enzymes .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can vary depending on the specific derivative. Some 1,2,4-triazole derivatives have been evaluated for safety on normal cell lines and have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent agents for various applications, such as anticancer agents . This could involve the design and synthesis of new 1,2,4-triazole derivatives, as well as further studies on their biological activities and mechanisms of action .

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c22-24(23,13-6-16-4-2-1-3-5-16)21-11-8-19(9-12-21)7-10-20-15-17-14-18-20/h1-6,13-15H,7-12H2/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAUUNGGGKQWNJ-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=NC=N2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCN2C=NC=N2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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